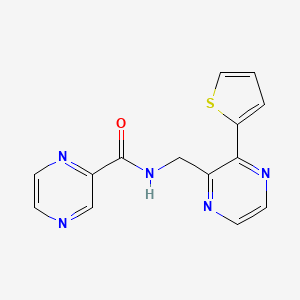

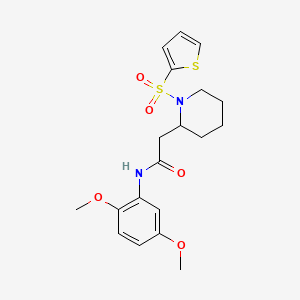

![molecular formula C16H13N5O B2674011 N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide CAS No. 2034207-97-9](/img/structure/B2674011.png)

N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide” is a derivative of 3-aminopyrazine-2-carboxamides . These compounds are known for their antimicrobial activity and have been evaluated for their in vitro cytotoxicity .

Molecular Structure Analysis

While specific molecular structure analysis for “N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide” is not available, it’s known that the three-dimensional structures of similar compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield .Scientific Research Applications

Antimicrobial Activity

This compound, like other pyrazine-2-carboxamides, has been tested for antimicrobial activity . The antimycobacterial MIC values against Mycobacterium tuberculosis H37Rv of the most effective compounds were found to be 25 μg/mL . The antimicrobial activity increased among the alkyl derivatives with increasing the length of the carbon side chain .

Antiviral Activity

Pyrazine-2-carboxamides have also been tested for antiviral activity . While specific data for “N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide” is not available, it’s likely that it shares similar properties with other pyrazine-2-carboxamides.

Antifungal Activity

Antifungal activity was observed in all structural subtypes of pyrazine-2-carboxamides, mainly against Trichophyton interdigitale and Candida albicans .

Inhibition of Photosynthetic Electron Transport

Compounds possessing the –NHCO– group, like pyrazine-2-carboxamides, were found to inhibit photosynthetic electron transport . This activity was strongly connected with the lipophilicity of the compounds .

Tuberculosis Treatment

Pyrazinamide, a nicotinamide analogue, has been used as a first-line drug to treat tuberculosis . As “N-([2,3’-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide” is a derivative of pyrazinamide, it may have potential applications in tuberculosis treatment.

Cytotoxicity Evaluation

The cytotoxicity of pyrazine-2-carboxamides has been evaluated in vitro in HepG2 cancer cell line . This could potentially lead to applications in cancer research.

properties

IUPAC Name |

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c22-16(15-11-18-6-7-19-15)21-9-12-3-4-14(20-8-12)13-2-1-5-17-10-13/h1-8,10-11H,9H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTMQCHMSXOQPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Methoxymethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2673928.png)

![2,4-Dichlorophenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2673933.png)

![N-(4-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2673938.png)

![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2673943.png)

![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B2673944.png)

![N-(2,4-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2673945.png)